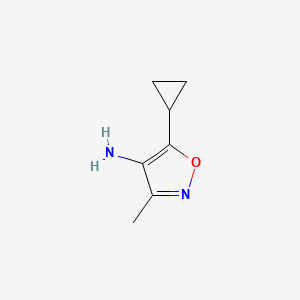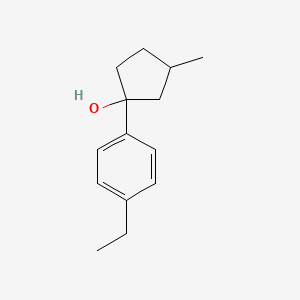
6-(Bromodifluoromethyl)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromodifluoromethyl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C7H4BrF2NO It is a derivative of pyridine, where the 3-position of the pyridine ring is substituted with a carbaldehyde group and the 6-position is substituted with a bromodifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromodifluoromethyl)pyridine-3-carbaldehyde typically involves the bromination of pyridine derivatives followed by the introduction of the difluoromethyl group. One common method includes the reaction of 6-bromopyridine-3-carbaldehyde with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired compound specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Bromodifluoromethyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromodifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 6-(Bromodifluoromethyl)pyridine-3-carboxylic acid.
Reduction: 6-(Bromodifluoromethyl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Bromodifluoromethyl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the development of fluorescent probes and sensors for biological imaging and detection.
Industry: Used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-(Bromodifluoromethyl)pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The bromodifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aldehyde group can form reversible covalent bonds with nucleophilic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-3-pyridinecarboxaldehyde: Lacks the difluoromethyl group, making it less lipophilic and potentially less stable.
6-(Chlorodifluoromethyl)pyridine-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and biological activity.
6-(Trifluoromethyl)pyridine-3-carbaldehyde: Contains a trifluoromethyl group, which can significantly alter the compound’s electronic properties and reactivity.
Uniqueness
6-(Bromodifluoromethyl)pyridine-3-carbaldehyde is unique due to the presence of both the bromodifluoromethyl and aldehyde groups, which confer distinct chemical and physical properties. The bromodifluoromethyl group enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications.
Propriétés
Formule moléculaire |
C7H4BrF2NO |
|---|---|
Poids moléculaire |
236.01 g/mol |
Nom IUPAC |
6-[bromo(difluoro)methyl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H4BrF2NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h1-4H |
Clé InChI |
RDAXKVWZHVKIFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C=O)C(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-([2-(3,4-Diethoxyphenyl)ethyl]amino)-4-methyl-1,3-thiazol-5-YL)ethan+](/img/structure/B13241998.png)

![3-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B13242001.png)



![3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide](/img/structure/B13242019.png)




![2-{[(Azetidin-3-yl)methyl]sulfanyl}pyrimidine](/img/structure/B13242039.png)
![2-{[1-(3,4-Dimethylphenyl)ethyl]amino}acetamide](/img/structure/B13242045.png)
amine](/img/structure/B13242068.png)
